molecular formula C13H13NO3 B11955915 N-(2-methoxy-5-methylphenyl)furan-2-carboxamide

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide

Cat. No.: B11955915
M. Wt: 231.25 g/mol
InChI Key: SGXDERZOICYLDN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields under mild conditions. The process involves the use of bioproducts derived from renewable resources, aligning with the principles of the circular economy .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in bacteria and fungi, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in these organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan carboxamides such as:

  • Carboxine
  • Oxicarboxine
  • Boscalid

Uniqueness

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct biological activities. Compared to other furan carboxamides, this compound has shown higher potency and selectivity in certain biological assays.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-5-6-11(16-2)10(8-9)14-13(15)12-4-3-7-17-12/h3-8H,1-2H3,(H,14,15)

InChI Key

SGXDERZOICYLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

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